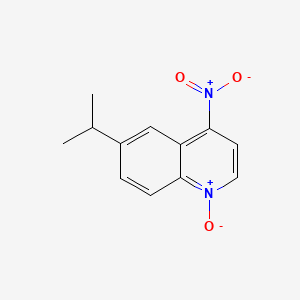
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of the nitro group and the 1-oxide functionality in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide typically involves the nitration of 6-(1-methylethyl)quinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-(1-methylethyl)-4-aminoquinoline, 1-oxide.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline, 6-methyl-: Similar in structure but lacks the nitro and 1-oxide functionalities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Isoquinoline derivatives: Structurally related but differ in the position of the nitrogen atom in the ring.
Uniqueness
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide is unique due to the presence of both the nitro group and the 1-oxide functionality, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
86475-99-2 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-nitro-1-oxido-6-propan-2-ylquinolin-1-ium |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)9-3-4-11-10(7-9)12(14(16)17)5-6-13(11)15/h3-8H,1-2H3 |
InChI Key |
XHTMHKSZSDFKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















